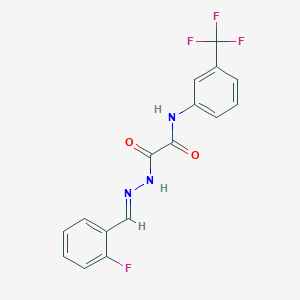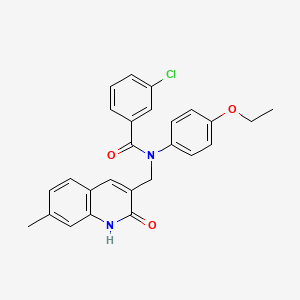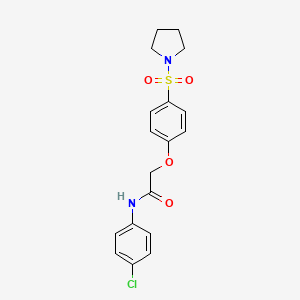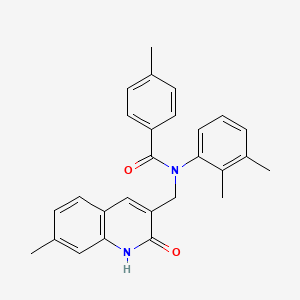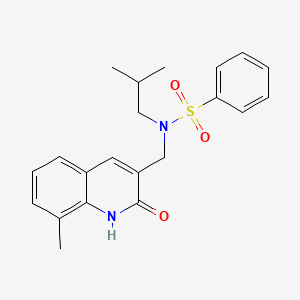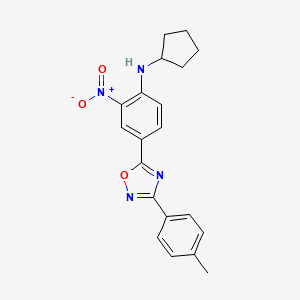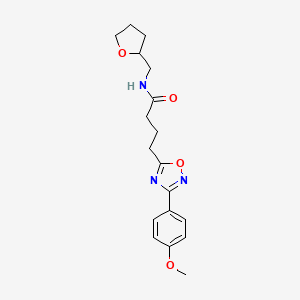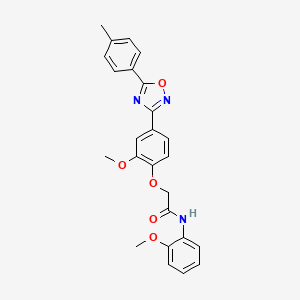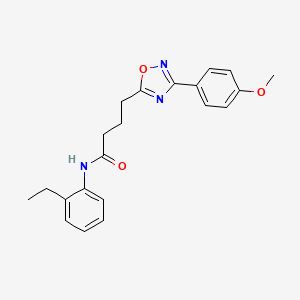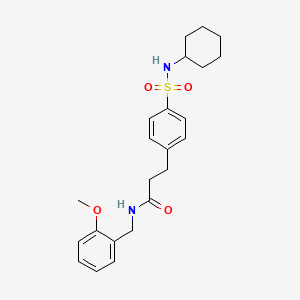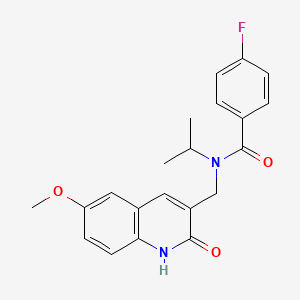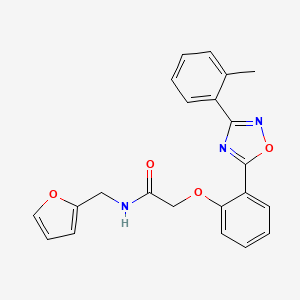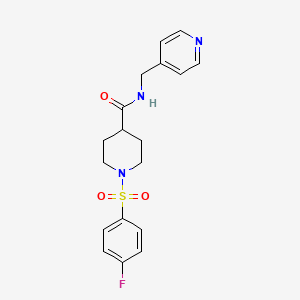
1-((4-fluorophenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-fluorophenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been investigated for its ability to modulate protein-protein interactions, which are crucial for various cellular processes.
Mechanism of Action
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide 1 involves its ability to bind to a specific site on the surface of a protein, which prevents the interaction between the protein and its partner. This interaction is crucial for various cellular processes, including cell growth, survival, and signaling. By inhibiting this interaction, this compound 1 can modulate the activity of the protein and its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell growth and induce cell death. Additionally, the compound has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various diseases. Furthermore, this compound 1 has been shown to have a favorable pharmacokinetic profile, which is important for its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of 1-((4-fluorophenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide 1 is its specificity for a particular protein-protein interaction, which allows for the investigation of the role of this interaction in various cellular processes. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, which is important for in vivo studies. However, one limitation of this compound 1 is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain assays.
Future Directions
There are several future directions for the investigation of 1-((4-fluorophenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide 1. One direction is the investigation of its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Additionally, the compound can be used as a tool to investigate the role of specific protein-protein interactions in various cellular processes. Furthermore, the optimization of the synthesis method and the development of more soluble analogs of this compound 1 may improve its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide 1 involves a multistep process that includes the reaction of piperidine-4-carboxylic acid with pyridine-4-methanol, followed by the addition of 4-fluorobenzenesulfonyl chloride. The final product is obtained through a purification process that involves recrystallization. The purity and identity of the compound are confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-((4-fluorophenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide 1 has been investigated for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The compound has been shown to inhibit the interaction between two proteins, which are involved in the growth and survival of cancer cells. Additionally, this compound 1 has been shown to have antiviral activity against the Zika virus and the dengue virus. Furthermore, the compound has been investigated for its potential to prevent the aggregation of proteins, which is a hallmark of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-16-1-3-17(4-2-16)26(24,25)22-11-7-15(8-12-22)18(23)21-13-14-5-9-20-10-6-14/h1-6,9-10,15H,7-8,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMCSEPMDZOEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

